2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanoic acid is an organic compound that features a pyrazole ring, a methylamino group, and a pentanoic acid chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanoic acid typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrazole ring, followed by the introduction of the methylamino group and the pentanoic acid chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high yield. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially creating new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanoic acid has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used to investigate biological pathways and interactions due to its structural similarity to certain biomolecules.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanoic acid involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and amino acids with modified side chains. Examples include:
- 2-Methyl-2-(methylamino)-5-(1h-imidazol-1-yl)pentanoic acid
- 2-Methyl-2-(methylamino)-5-(1h-triazol-1-yl)pentanoic acid
Uniqueness
What sets 2-Methyl-2-(methylamino)-5-(1h-pyrazol-1-yl)pentanoic acid apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
Molecular Formula |
C10H17N3O2 |
---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-methyl-2-(methylamino)-5-pyrazol-1-ylpentanoic acid |
InChI |
InChI=1S/C10H17N3O2/c1-10(11-2,9(14)15)5-3-7-13-8-4-6-12-13/h4,6,8,11H,3,5,7H2,1-2H3,(H,14,15) |
InChI Key |
SQYSSAZFNPTZMO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN1C=CC=N1)(C(=O)O)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.